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Compound of Interest

Compound Name: 5-Bromo-2-ethynyl-3-fluoroaniline
CAS No.: 2470435-34-6
Cat. No.: B2907203
Get Quote
. J

CAS Number: 2470435-34-6

Synonyms: 2-Ethynyl-3-fluoro-5-bromoaniline; 5-Bromo-3-fluoro-2-ethynylbenzenamine.

Executive Summary

5-Bromo-2-ethynyl-3-fluoroaniline is a high-value trisubstituted benzene scaffold used
primarily in medicinal chemistry. Its structural uniqueness lies in the dense functionalization
pattern: an electron-withdrawing fluorine atom adjacent to a reactive ethynyl group, with a
bromine handle available for further cross-coupling (e.g., Suzuki-Miyaura).

This compound serves as a "linchpin” intermediate. The ortho-ethynyl aniline motif is the
canonical precursor for indole synthesis (via Larock or Cacchi cyclization) and
cinnoline/quinazoline formation. The presence of the 3-fluoro substituent modulates the pKa
and metabolic stability of the resulting heterocycle, while the 5-bromo position allows for the
late-stage attachment of solubilizing tails or target-binding motifs common in BTK, EGFR, and
IDOL1 inhibitors.
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Chemical Profile & Properties[1][2][3][4][5][6][7]1[8]
[2][10]

Property Data

CAS Number 2470435-34-6

Molecular Formula CsHsBrFN

Molecular Weight 214.04 g/mol

SMILES NC1=C(C#C)C(F)=CC(Br)=C1
Appearance Off-white to pale brown solid

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility ) )
in water
st 2-8°C, inert atmosphere (Argon/Nitrogen), light-
orage
I sensitive
- Unstable to strong acids (hydration of alkyne)
Stability

and oxidizers

Synthetic Methodology

The synthesis of 5-Bromo-2-ethynyl-3-fluoroaniline requires precise regiocontrol to install the
ethynyl group between the amine and fluorine substituents. Standard electrophilic halogenation
of 3-fluoroaniline typically favors the para-position (position 4), necessitating a Directed Ortho
Lithiation (DolL) strategy or a selective iodination approach to access the required 2-iodo
precursor.

Core Synthetic Pathway

The most robust route involves the construction of 2-iodo-3-fluoro-5-bromoaniline followed by a
selective Sonogashira coupling.

Step 1: Regioselective lodination (The "Ortho-Ortho" Strategy)

Direct iodination of 3-fluoro-5-bromoaniline is difficult due to steric crowding at the C2 position.
A protection-lithiation sequence is recommended.
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¢ Protection: React 3-fluoro-5-bromoaniline with Boc20 to form the N-Boc derivative.

e Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF. The bulky N-Boc group
and the fluorine atom typically direct lithiation to the C2 position (between the two directing
groups) via a chelated transition state, avoiding Br/Li exchange at C5 if temperature is strictly
controlled.

e Quench: Add lodine (I2) to yield N-Boc-2-iodo-3-fluoro-5-bromoaniline.

o Deprotection: Acidic cleavage (TFA/DCM) yields 2-iodo-3-fluoro-5-bromoaniline.

Step 2: Selective Sonogashira Coupling

The iodine atom at C2 is significantly more reactive towards oxidative addition by Palladium(0)
than the bromine at C5, allowing for chemoselective alkynylation.

o Reagents: TMS-Acetylene (1.1 equiv), Pd(PPhs)2Clz (5 mol%), Cul (2 mol%), EtsN (3 equiv),
THF/DMF.

o Conditions: Room temperature to 40°C under Argon.

e Observation: Monitor by LCMS for the consumption of the iodo-precursor. Higher
temperatures may trigger coupling at the bromine position.

Step 3: Desilylation

» Reagents: K2COs (2 equiv), Methanol/DCM.
¢ Conditions: Room temperature, 1 hour.

o Workup: Aqueous extraction and silica gel chromatography (Hexanes/EtOAC).

Visualization: Synthetic Workflow

The following diagram illustrates the critical pathway from the commercially available 3-fluoro-
5-bromoaniline to the target.
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Figure 1: Step-wise synthesis of 5-Bromo-2-ethynyl-3-fluoroaniline highlighting the critical
regioselective iodination step.

Applications in Drug Discovery

This compound is a "privileged structure" precursor.[1] The ortho-ethynyl aniline motif is the
gateway to 4-fluoro-6-bromoindole, a scaffold found in next-generation kinase inhibitors where
the fluorine atom blocks metabolic hotspots or improves potency via halogen bonding.

Mechanism: Indole Cyclization

The primary utility is the metal-catalyzed cyclization to form the indole core.
» Reaction: 5-Bromo-2-ethynyl-3-fluoroaniline

4-Fluoro-6-bromoindole.

o Catalyst: Gold(lll) chloride (AuCls) or Copper(ll) salts in ethanol/water.

« Significance: This route provides the 4-fluoroindole isomer, which is difficult to access via
classic Fischer Indole Synthesis due to poor regioselectivity with meta-fluoroanilines.

Visualization: Indole Formation Pathway
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Figure 2: Mechanistic pathway for the conversion of the ethynyl aniline to the
pharmacologically active indole core.

Safety & Handling Protocols

As a halogenated aromatic amine with an alkyne functionality, strict safety protocols are
required.

e Acute Toxicity: Likely harmful if swallowed or inhaled (H302, H332). Anilines are known
methemoglobin-forming agents; handle with extreme care.

« Instability: The terminal alkyne is potentially reactive. Avoid contact with concentrated alkali
or transition metals (Cu, Ag) in the absence of ligands, as acetylides can be explosive.

e PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

o Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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